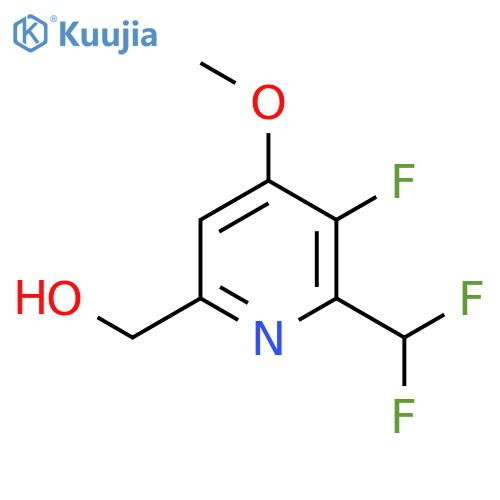

Cas no 1804425-31-7 (2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol)

1804425-31-7 structure

商品名:2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol

CAS番号:1804425-31-7

MF:C8H8F3NO2

メガワット:207.149832725525

CID:4882365

2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol 化学的及び物理的性質

名前と識別子

-

- 2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol

-

- インチ: 1S/C8H8F3NO2/c1-14-5-2-4(3-13)12-7(6(5)9)8(10)11/h2,8,13H,3H2,1H3

- InChIKey: OTKYQYKUXYNBAR-UHFFFAOYSA-N

- ほほえんだ: FC1C(=CC(CO)=NC=1C(F)F)OC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 182

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 42.4

2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029035723-250mg |

2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol |

1804425-31-7 | 95% | 250mg |

$1,029.00 | 2022-04-02 | |

| Alichem | A029035723-500mg |

2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol |

1804425-31-7 | 95% | 500mg |

$1,853.50 | 2022-04-02 | |

| Alichem | A029035723-1g |

2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol |

1804425-31-7 | 95% | 1g |

$3,184.50 | 2022-04-02 |

2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol 関連文献

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

1804425-31-7 (2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol) 関連製品

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬